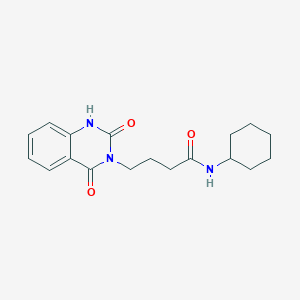
N-cyclohexyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide, commonly referred to as C-DQA, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. C-DQA has a wide range of applications, including in drug development, biochemistry, and physiology.
科学研究应用
C-DQA has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in drug development due to its ability to modulate the activity of certain enzymes and receptors. Additionally, C-DQA has been used in biochemistry to study the structure and function of proteins and in physiology to study the effects of drugs on the body. Furthermore, C-DQA has been used to study the effects of environmental pollutants on the human body.
作用机制
The mechanism of action of C-DQA is not yet fully understood. However, it is believed that C-DQA binds to certain enzymes and receptors in the body, modulating their activity and thus affecting the body’s response to various stimuli. Additionally, C-DQA has been found to interact with certain proteins, affecting their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of C-DQA are still being studied. However, it has been found to have a number of beneficial effects, including the modulation of enzymes and receptors, the modulation of protein structure and function, and the modulation of the body’s response to various stimuli. Additionally, C-DQA has been found to have the potential to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
The use of C-DQA in laboratory experiments has a number of advantages. It is relatively easy to synthesize in a laboratory setting, and it has a wide range of applications. Additionally, C-DQA is relatively stable and has a low toxicity profile. However, there are some limitations to the use of C-DQA in laboratory experiments. It has a relatively short half-life, and it is not always easy to obtain in a pure form.
未来方向
The potential applications of C-DQA are vast and still being explored. Some potential future directions for C-DQA include its use in the development of new drugs, its use as a tool for studying the effects of environmental pollutants on the human body, and its use as an anti-inflammatory agent. Additionally, further research into the mechanism of action of C-DQA could lead to the development of more effective and targeted treatments for various diseases.
合成方法
C-DQA can be synthesized in a laboratory setting using a variety of methods. The most commonly used method involves the condensation of cyclohexyl-4-aminobutanoic acid and 2,4-dioxotetrahydroquinazoline in the presence of a base catalyst, such as sodium hydroxide. This reaction yields C-DQA in a relatively pure form. Other methods for synthesizing C-DQA include the reaction of cyclohexyl-4-aminobutanoic acid with 2,4-dioxotetrahydroquinazoline in the presence of a strong acid, such as hydrochloric acid, and the reaction of cyclohexyl-4-aminobutanoic acid with 2,4-dioxotetrahydroquinazoline in the presence of a strong base, such as sodium hydroxide.
属性
IUPAC Name |
N-cyclohexyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(19-13-7-2-1-3-8-13)11-6-12-21-17(23)14-9-4-5-10-15(14)20-18(21)24/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXGPZUTOWHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521792.png)
![methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521817.png)
![methyl 2,4-dioxo-3-(5-{[3-(propan-2-yloxy)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521822.png)
![methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521829.png)
![methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521832.png)
![methyl 3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521838.png)
![methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521839.png)
![methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521846.png)
![methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521852.png)
![methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521861.png)
![methyl 2,4-dioxo-3-(5-{[3-(piperidin-1-yl)propyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521873.png)
![methyl 3-(5-{[2-(4-methylpiperidin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6521874.png)
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6521876.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6521882.png)